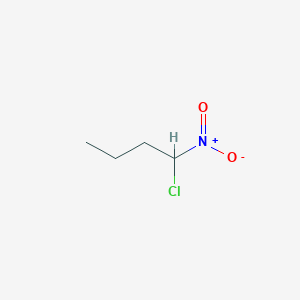
1-Chloro-1-nitrobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-nitrobutane is an organic compound with the molecular formula C4H8ClNO2 It is a member of the nitroalkane family, characterized by the presence of both a nitro group (-NO2) and a chloro group (-Cl) attached to the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-1-nitrobutane can be synthesized through several methods. One common approach involves the nitration of 1-chlorobutane. This process typically requires the use of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as catalysts. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.
Another method involves the chlorination of 1-nitrobutane. This reaction can be achieved using chlorine gas (Cl2) in the presence of a suitable catalyst, such as iron(III) chloride (FeCl3). The reaction is typically conducted at elevated temperatures to facilitate the substitution of the hydrogen atom with a chlorine atom.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration or chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-nitrobutane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different substituted nitrobutanes.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The compound can undergo oxidation reactions, where the nitro group is further oxidized to form nitroalkenes or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Typical reducing agents are hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products
Nucleophilic Substitution: Substituted nitrobutanes, such as 1-hydroxy-1-nitrobutane or 1-amino-1-nitrobutane.
Reduction: 1-Chloro-1-aminobutane.
Oxidation: Nitroalkenes or other oxidized derivatives.
Scientific Research Applications
1-Chloro-1-nitrobutane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of 1-chloro-1-nitrobutane involves its reactivity with nucleophiles and electrophiles. The nitro group is highly electron-withdrawing, making the carbon atom to which it is attached more susceptible to nucleophilic attack. The chloro group can also participate in substitution reactions, further enhancing the compound’s reactivity.
Comparison with Similar Compounds
1-Chloro-1-nitrobutane can be compared with other similar compounds, such as:
1-Bromo-1-nitrobutane: Similar in structure but with a bromo group instead of a chloro group. It exhibits different reactivity due to the larger size and lower electronegativity of bromine.
1-Chloro-2-nitropropane: Similar in structure but with a different carbon chain. It has different physical and chemical properties due to the variation in the carbon skeleton.
1-Chloro-1-nitroethane: A shorter carbon chain, leading to different reactivity and applications.
Properties
CAS No. |
81668-01-1 |
|---|---|
Molecular Formula |
C4H8ClNO2 |
Molecular Weight |
137.56 g/mol |
IUPAC Name |
1-chloro-1-nitrobutane |
InChI |
InChI=1S/C4H8ClNO2/c1-2-3-4(5)6(7)8/h4H,2-3H2,1H3 |
InChI Key |
LTCNZEYBPPUKDV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC([N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















